
1-Pivaloyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pivaloyl-1H-indol-3-carbonsäure ist eine synthetische organische Verbindung, die zur Indol-Familie gehört. Indole sind eine bedeutende Klasse von heterocyclischen Verbindungen, die in Naturprodukten und Pharmazeutika weit verbreitet sind. Diese Verbindung zeichnet sich durch das Vorhandensein einer Pivaloylgruppe aus, die an das Stickstoffatom des Indolrings gebunden ist, und einer Carbonsäuregruppe an der 3-Position des Indolrings. Die einzigartige Struktur von 1-Pivaloyl-1H-indol-3-carbonsäure macht sie zu einem interessanten Thema für verschiedene wissenschaftliche Forschungsanwendungen.
Vorbereitungsmethoden
Die Synthese von 1-Pivaloyl-1H-indol-3-carbonsäure umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit Indol, das im Handel erhältlich ist oder durch verschiedene Verfahren synthetisiert werden kann.
Pivaloylierung: Das Indol wird in Gegenwart einer Base wie Pyridin mit Pivaloylchlorid umgesetzt, um die Pivaloylgruppe an das Stickstoffatom einzuführen.
Carboxylierung: Das resultierende Pivaloyl-Indol wird dann in Gegenwart einer starken Base wie Natriumhydrid mit einem Carboxylierungsmittel wie Kohlendioxid an der 3-Position carboxyliert.
Industrielle Produktionsverfahren für diese Verbindung können die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu verbessern, wie z. B. die Kontrolle der Temperatur, der Reaktionszeit und die Verwendung von Katalysatoren.
Analyse Chemischer Reaktionen
1-Pivaloyl-1H-indol-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die Carbonsäuregruppe zu einem Alkohol zu reduzieren.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring, insbesondere an der 2-Position, mit Reagenzien wie Halogenen oder Nitroverbindungen auftreten.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und spezifische Temperatur- und Druckbedingungen, um die Reaktionen zu erleichtern.
Wissenschaftliche Forschungsanwendungen
1-Pivaloyl-1H-indol-3-carbonsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Indol-Derivate verwendet, die bei der Entwicklung von Pharmazeutika und Agrochemikalien wichtig sind.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebsaktivitäten.
Medizin: Es laufen Forschungsarbeiten, um das Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen, darunter Krebs und Infektionskrankheiten.
Industrie: Es wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Pivaloyl-1H-indol-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zum Zelltod führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, sind Gegenstand laufender Forschung.
Wissenschaftliche Forschungsanwendungen
1-Pivaloyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Pivaloyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Pivaloyl-1H-indol-3-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Indol-3-essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.
Indol-3-carbaldehyd: Ein Zwischenprodukt bei der Synthese verschiedener Indol-Derivate.
1H-Indol-3-carbonsäure: Ein Vorläufer für die Synthese komplexerer Indol-Verbindungen.
Die Einzigartigkeit von 1-Pivaloyl-1H-indol-3-carbonsäure liegt in ihrem spezifischen Substitutionsmuster, das im Vergleich zu anderen Indol-Derivaten unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
1-(2,2-dimethylpropanoyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-8H,1-3H3,(H,16,17) |
InChI-Schlüssel |
XYTQUSCLBWFSLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N1C=C(C2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


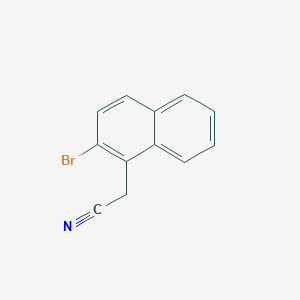
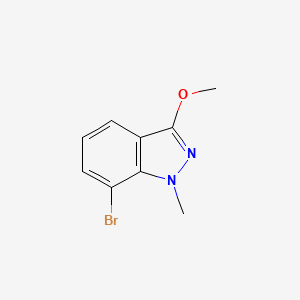
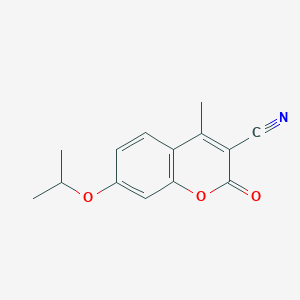
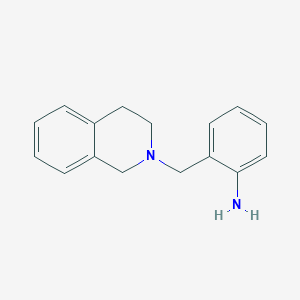

![5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11869130.png)


![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
![6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline](/img/structure/B11869164.png)
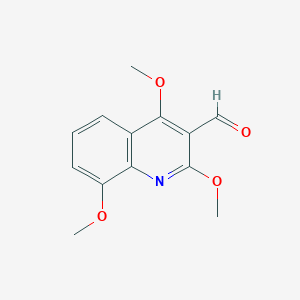
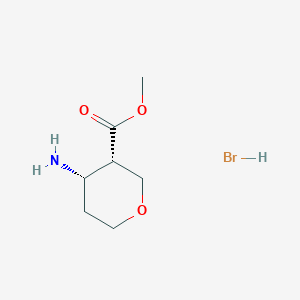
![1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole](/img/structure/B11869172.png)

